REACTION_CXSMILES
|
Cl[C:2]([O:4][CH3:5])=[O:3].[CH:6]1([OH:14])[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1.N1C=CC=CC=1.Cl.N1C=CC=CC=1>C1C=CC=CC=1>[C:2](=[O:3])([O:14][CH:6]1[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1)[O:4][CH3:5] |f:3.4|
|
Name
|
|
Quantity
|
18.9 g
|
Type
|
reactant
|
Smiles
|
ClC(=O)OC
|
Name
|
|
Quantity
|
25.6 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCCCC1)O
|
Name
|
|
Quantity
|
15.8 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.N1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under external cooling at 0° to 5° C
|
Type
|
WASH
|
Details
|
washed with diluted hydrochloric acid, sodium hydroxide solution and water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
DISTILLATION
|
Details
|
After the solvent had been distilled off
|
Type
|
DISTILLATION
|
Details
|
the raw ester was distilled in vacuo by means of a Vigreux column
|
Type
|
CUSTOM
|
Details
|
A colorless liquid was obtained which
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |